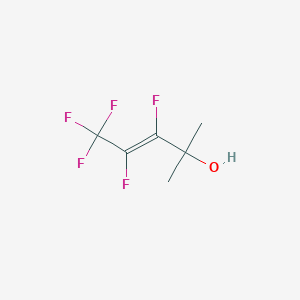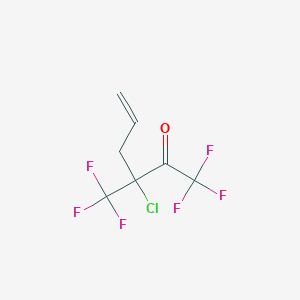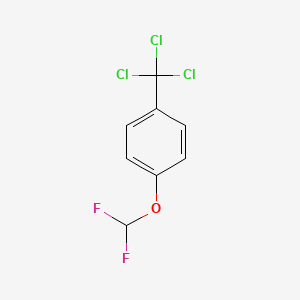
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol, commonly referred to as PFMP, is a five-membered cyclic ether compound with a unique chemical structure. It is a colorless liquid with a strong odor and is soluble in water, ether, and alcohol. PFMP has been studied for its potential applications in various areas of scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
PFMP has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, PFMP can be used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. In drug discovery, PFMP can be used to synthesize potential drug candidates and to investigate their biological activity. In materials science, PFMP can be used to synthesize polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of PFMP is not fully understood, but it is believed to involve the formation of a complex between the PFMP molecule and a target molecule. This complex is thought to be stabilized by hydrogen bonding, van der Waals interactions, and electrostatic interactions. The formation of this complex is believed to result in the activation of the target molecule and the subsequent activation of a variety of biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFMP have been studied in various organisms, including bacteria, yeast, and plants. In bacteria, PFMP has been shown to inhibit the growth of a wide range of pathogens, including Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa. In yeast, PFMP has been shown to inhibit the growth of Candida albicans and Saccharomyces cerevisiae. In plants, PFMP has been shown to inhibit the growth of several species, including Arabidopsis thaliana, Solanum lycopersicum, and Zea mays.
Advantages and Limitations for Lab Experiments
The advantages of using PFMP in laboratory experiments include its low toxicity, high solubility in water and other solvents, and its ability to form stable complexes with target molecules. The disadvantages of using PFMP in laboratory experiments include its low reactivity and its potential to interact with other compounds in the reaction mixture.
Future Directions
Future research on PFMP could focus on its potential applications in drug discovery, materials science, and organic synthesis. Additionally, further research could be conducted to better understand the mechanism of action of PFMP and its biochemical and physiological effects. Finally, further research could be conducted to investigate the potential advantages and limitations of using PFMP in laboratory experiments.
Synthesis Methods
PFMP can be synthesized via a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Grubbs reaction. The Mitsunobu reaction is a nucleophilic substitution reaction that involves a nucleophile and a leaving group. The Wittig reaction is a chemical reaction that involves the formation of a carbon-carbon double bond, while the Grubbs reaction is an olefin metathesis reaction that involves the formation of a new carbon-carbon double bond. All three reactions require the use of a catalyst, such as a Lewis acid, and the reaction conditions can be adjusted to obtain the desired product.
properties
IUPAC Name |
(E)-3,4,5,5,5-pentafluoro-2-methylpent-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O/c1-5(2,12)3(7)4(8)6(9,10)11/h12H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRFTODUYOUAY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=C(C(F)(F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=C(/C(F)(F)F)\F)/F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)


![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)






![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)
![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)